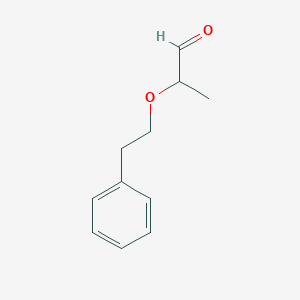![molecular formula C14H22N5O7P B14361123 [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate CAS No. 91190-12-4](/img/structure/B14361123.png)
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base, a sugar moiety, and a phosphate group. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate typically involves multiple steps. One common method includes the protection of the hydroxyl groups on the sugar moiety, followed by the introduction of the purine base through a glycosylation reaction. The final step involves the phosphorylation of the hydroxyl group to introduce the diethyl phosphate group. Reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while substitution reactions can produce a range of substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in cellular processes. It can act as a substrate for enzymes involved in nucleotide metabolism and is used in studies related to DNA and RNA synthesis.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for antiviral or anticancer drugs, given its ability to interfere with nucleic acid synthesis.
Industry
Industrially, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it a valuable component in manufacturing.
Wirkmechanismus
The mechanism of action of [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, disrupting normal cellular functions. The compound may inhibit enzymes involved in DNA or RNA synthesis, leading to cell cycle arrest or apoptosis. The pathways involved include nucleotide metabolism and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nucleotide analogs such as:
- Adenosine triphosphate (ATP)
- Deoxyadenosine triphosphate (dATP)
- Cytidine triphosphate (CTP)
Uniqueness
What sets [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate apart is its specific diethyl phosphate group, which imparts unique chemical properties. This modification can enhance its stability and reactivity compared to other nucleotide analogs, making it particularly useful in certain applications.
Eigenschaften
| 91190-12-4 | |
Molekularformel |
C14H22N5O7P |
Molekulargewicht |
403.33 g/mol |
IUPAC-Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate |
InChI |
InChI=1S/C14H22N5O7P/c1-3-23-27(22,24-4-2)25-5-8-10(20)11(21)14(26-8)19-7-18-9-12(15)16-6-17-13(9)19/h6-8,10-11,14,20-21H,3-5H2,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
ONQOSLXEHJWXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)





![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
